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Compound of Interest

Compound Name: GI-530159

Cat. No.: B1671471 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of GI-530159

For Researchers, Scientists, and Drug Development Professionals

Abstract
GI-530159, chemically known as 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline,

is a novel and selective activator of the two-pore-domain potassium (K2P) channels TREK-1

(TWIK-related K+ channel 1) and TREK-2 (TWIK-related K+ channel 2). These channels are

implicated in the regulation of neuronal excitability and are considered promising targets for the

development of new analgesic agents. This document provides a comprehensive overview of

the discovery, mechanism of action, and a plausible synthetic route for GI-530159, based on

available scientific literature.

Discovery and Biological Activity
GI-530159 was identified as a potent and selective opener of TREK-1 and TREK-2 channels

through a screening campaign utilizing a Chinese Hamster Ovary (CHO) cell line stably

expressing human TREK-1 (CHO-hTREK1).[1] The primary screening assay measured the

efflux of Rubidium-86 (⁸⁶Rb), a surrogate for potassium ions, to identify compounds that

enhance the channel's activity.[1]

Mechanism of Action
TREK channels are mechanosensitive potassium channels that play a crucial role in setting the

resting membrane potential of neurons.[2][3] By activating these channels, GI-530159
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increases potassium ion efflux, leading to hyperpolarization of the neuronal membrane.[1][2]

This hyperpolarization moves the membrane potential further from the threshold required to fire

an action potential, thereby reducing neuronal excitability.[1][2] This mechanism of action is

particularly relevant in nociceptive (pain-sensing) neurons, such as those found in the dorsal

root ganglion (DRG), suggesting the potential for GI-530159 as an analgesic.[1][2][4]

Quantitative Biological Data
The biological activity of GI-530159 has been quantified through various experimental

paradigms. The following tables summarize the key findings.

Assay Type Channel Cell Line EC₅₀ (µM) Reference

⁸⁶Rb Efflux

Assay
Human TREK-1 CHO-hTREK1 0.76 ± 0.1 [5]

Electrophysiolog

y
Human TREK-1 HEK293 0.89 ± 0.3 [5]

Electrophysiolog

y
Human TREK-2 tsA-201

Active (EC₅₀ not

specified)
[1]

Electrophysiolog

y
Human TRAAK tsA-201

No detectable

activation
[1]

Table 1: In Vitro Activity of GI-530159 on K₂P Channels

Experimental

Model

Parameter

Measured
Concentration Effect Reference

Cultured Rat

DRG Neurons

Resting

Membrane

Potential

1 µM

Hyperpolarizatio

n from -53.6 ±

1.5 mV to -57.1 ±

1.5 mV

[1]

Cultured Rat

DRG Neurons

Action Potential

Firing Frequency
1 µM

Significant

reduction
[1][2]

Table 2: Ex Vivo Effects of GI-530159 on Neuronal Excitability
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Synthesis of GI-530159
While a specific, detailed synthesis protocol for GI-530159 is not readily available in the primary

scientific literature, a plausible and chemically sound two-step synthesis can be proposed

based on established organic chemistry principles. The synthesis involves the formation of a

dinitro precursor followed by a reduction to the final diamine product.

Proposed Synthetic Pathway

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Step 2: Reduction

2,2-bis(4-hydroxyphenyl)hexafluoropropane
(Bisphenol AF)

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropaneK₂CO₃, DMF

p-Fluoronitrobenzene

GI-530159
(4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline)

Pd/C, Hydrazine or H₂

Click to download full resolution via product page

Caption: Proposed two-step synthesis of GI-530159.

Experimental Protocols
Step 1: Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (Dinitro Precursor)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The bisphenolate of

2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) acts as the nucleophile, displacing

the fluoride from two equivalents of p-fluoronitrobenzene.

Reactants:

2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) (1 equivalent)

p-Fluoronitrobenzene (2.2 equivalents)

Potassium carbonate (K₂CO₃) (2.5 equivalents)
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Solvent:

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

Bisphenol AF, potassium carbonate, and anhydrous DMF.

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the

bisphenolate.

Add p-fluoronitrobenzene to the reaction mixture.

Heat the reaction to 120-140 °C and maintain for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into a large

volume of cold water with vigorous stirring to precipitate the product.

Filter the solid, wash thoroughly with water, and then with a cold, low-polarity solvent (e.g.,

methanol or ethanol) to remove unreacted p-fluoronitrobenzene.

Dry the crude product under vacuum. Further purification can be achieved by

recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Step 2: Synthesis of GI-530159 (Reduction of Dinitro Precursor)

This step is a standard reduction of aromatic nitro groups to primary amines. Catalytic

hydrogenation is a common and effective method.

Reactants:

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (1 equivalent)

Palladium on carbon (Pd/C, 10% w/w) (catalytic amount, e.g., 5-10 mol%)

Hydrazine hydrate or a hydrogen gas source
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Solvent:

Ethanol or Tetrahydrofuran (THF)

Procedure (using Hydrazine Hydrate):

In a round-bottom flask, dissolve the dinitro precursor in ethanol.

Add the Pd/C catalyst to the solution.

Heat the mixture to reflux.

Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction is

expected.

Continue refluxing for 4-8 hours until the reaction is complete (monitored by TLC).

Hot-filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing

the filter cake with hot ethanol.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl

acetate/hexanes) to yield GI-530159 as a solid.

Experimental Workflows and Signaling Pathways
Discovery and Validation Workflow
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High-Throughput Screening
(CHO-hTREK1 Cell Line)

⁸⁶Rb Efflux Assay

Hit Identification
(GI-530159)

Electrophysiological Validation
(Patch-Clamp on TREK1, TREK2, TRAAK)

Ex Vivo Testing
(Cultured DRG Neurons)

Potential Analgesic Agent

Click to download full resolution via product page

Caption: Workflow for the discovery and validation of GI-530159.

Signaling Pathway of TREK-1 Activation
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GI-530159

TREK-1 Channel
(on Neuronal Membrane)

binds and activates

Increased K⁺ Efflux

Membrane Hyperpolarization

Decreased Neuronal Excitability

Analgesic Effect

Click to download full resolution via product page

Caption: Simplified signaling pathway of GI-530159 action.

Conclusion
GI-530159 is a valuable pharmacological tool for studying the physiological roles of TREK-1

and TREK-2 channels. Its discovery as a selective activator highlights the potential of targeting

these K₂P channels for the development of novel therapeutics for pain management. The

proposed synthesis provides a viable route for obtaining this compound for further research

and development. This guide summarizes the core technical information available, providing a

foundation for researchers interested in GI-530159 and the broader field of K₂P channel

modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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